LogP Gradient Across 2-Bromo-5-alkoxypyridines
2-Bromo-5-propoxypyridine exhibits a computed LogP of 2.63, representing a 0.78 log unit increase over the methoxy analog (LogP 1.85) and a 0.39 log unit increase over the ethoxy analog (LogP 2.24) [1]. This incremental lipophilicity, driven by the three-carbon n-propoxy chain, translates to an approximately six-fold higher theoretical partition coefficient versus the methoxy congener and a roughly 2.5-fold increase versus the ethoxy congener, while the isopropoxy variant shows a nearly identical LogP of 2.63 but with distinct steric topology .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2-Bromo-5-propoxypyridine: LogP = 2.63 (ChemSrc); XLogP3 = 2.7 (PubChem) |
| Comparator Or Baseline | 2-Bromo-5-methoxypyridine: LogP = 1.85; 2-Bromo-5-ethoxypyridine: LogP = 2.24; 2-Bromo-5-isopropoxypyridine: LogP = 2.63 |
| Quantified Difference | ΔLogP = +0.78 vs methoxy; ΔLogP = +0.39 vs ethoxy; ΔLogP ≈ 0.00 vs isopropoxy |
| Conditions | Computed using XLogP3 algorithm (PubChem) and proprietary prediction methods (ChemSrc); all PSA values = 22.12 Ų |
Why This Matters
The 0.39–0.78 LogP increment is within the range known to significantly alter passive membrane permeability and cytochrome P450 metabolic susceptibility in lead optimization programs, making the propoxy chain a critical decision point for medicinal chemistry teams balancing potency with ADME properties.
- [1] Molbase: 2-Bromo-5-methoxypyridine (LogP 1.8527) and 2-Bromo-5-ethoxypyridine (LogP 2.2428). http://qiye.molbase.cn View Source
